8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve pharmacokinetic properties . The compound also contains a 3-chlorophenyl group, which could potentially contribute to its biological activity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and elemental analyses .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through techniques such as ^1H NMR, ^13C NMR, IR, and HRMS .Scientific Research Applications
Cardiovascular Activity
Research has demonstrated that certain derivatives, such as those with 8-alkylamino substitution, exhibit significant cardiovascular effects including electrocardiographic, antiarrhythmic, and hypotensive activities. Compounds with specific substituents have shown strong prophylactic antiarrhythmic activity in experimentally induced arrhythmias and hypotensive activity, indicating their potential in treating cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Antimicrobial Activity
Derivatives linked to piperazine have been synthesized to target Mycobacterium tuberculosis, showcasing significant anti-mycobacterial activity. This highlights their potential as novel inhibitors in the treatment of tuberculosis, a critical global health issue (Konduri et al., 2020).
Antitumor and Antifungal Activities
Purine derivatives, including those with piperazine linkage, have been explored for their antitumor and antifungal properties. Novel synthetic pathways have led to the creation of compounds with promising biological activities, suggesting their applicability in cancer and fungal infection treatments. Such derivatives have been shown to possess activity against several cancer cell lines, indicating their potential in chemotherapy (Ueda et al., 1987).
Mechanism of Action
Target of Action
The primary target of STK592152 is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
STK592152 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, the growth of tumor cells is significantly inhibited .
Biochemical Pathways
The inhibition of CDK2 by STK592152 affects the cell cycle progression pathway . By disrupting the normal function of CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the G1 to S phase transition . This leads to cell cycle arrest, thereby inhibiting the proliferation of tumor cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of STK592152’s action is a significant inhibition of tumor cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Safety and Hazards
Properties
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2/c1-22-15-14(16(25)21-17(22)26)19-13(20-15)10-23-5-7-24(8-6-23)12-4-2-3-11(18)9-12/h2-4,9H,5-8,10H2,1H3,(H,19,20)(H,21,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFCKPJOFZZKAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.